Chemical Properties and Applications of 2-Propylzinc Bromide Solution
Chemical Properties and Applications of 2-Propylzinc Bromide Solution
Executive Summary
2-Propylzinc bromide (Isopropylzinc bromide) is a pivotal organozinc reagent in modern organic synthesis, particularly valued for its role in constructing carbon-carbon bonds via Negishi cross-coupling. Unlike its magnesium (Grignard) or lithium counterparts, this reagent exhibits a unique balance of nucleophilicity and functional group tolerance. It allows for the introduction of the isopropyl motif—a common steric pharmacophore in drug design—into complex heteroaromatic scaffolds without disturbing sensitive moieties like esters, nitriles, or ketones.
This guide provides a rigorous examination of its chemical properties, preparation methodologies, and handling protocols, grounded in the authoritative work of the Knochel and Buchwald groups.
Chemical Identity & Physical Properties[1][2]
2-Propylzinc bromide is commercially available typically as a 0.5 M solution in tetrahydrofuran (THF).[1][2][3][4][5][6] Its stability and reactivity are heavily influenced by the solvent system and the presence of salts (e.g., LiCl).
Table 1: Physicochemical Profile[8][9]
| Property | Specification |
| IUPAC Name | Bromo(propan-2-yl)zinc |
| Common Name | Isopropylzinc bromide |
| CAS Number | 77047-87-1 |
| Molecular Formula | C₃H₇BrZn |
| Molecular Weight | 188.38 g/mol |
| Appearance | Clear to slightly hazy, colorless to dark gray liquid |
| Concentration | Typically 0.5 M in THF |
| Density | ~0.963 g/mL at 25 °C |
| Solubility | Soluble in THF, Diethyl ether; reacts violently with water |
| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8 °C |
Synthesis & Preparation: The Knochel Protocol[8][9][10][11]
While transmetallation from Grignard reagents is possible, the direct insertion of zinc into alkyl halides is the preferred method for maintaining functional group compatibility. The "Knochel" method, utilizing LiCl, is the industry standard for generating high-activity zinc reagents.
Mechanism of Formation
The addition of Lithium Chloride (LiCl) is not merely for solubility; it breaks down the polymeric structure of the zinc reagent, forming a monomeric species of the type iPrZnBr·LiCl. This significantly enhances the rate of insertion and the subsequent reactivity of the reagent.
Diagram 1: Preparation Workflow (Direct Insertion)
Caption: The LiCl-mediated direct insertion of Zinc into Isopropyl Bromide prevents surface passivation and ensures a monomeric, reactive species.
Expert Insight: Activation is Critical
Zinc dust often possesses an oxide layer that inhibits reaction.
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Thermal Activation: Dry Zn dust and LiCl under vacuum at 150°C.
-
Chemical Activation: Treat with 5 mol% 1,2-dibromoethane (entrainment) followed by 1 mol% chlorotrimethylsilane (TMSCl). This exposes fresh metal surface, essential for the initiation of the radical insertion mechanism.
Reactivity & Mechanistic Nuances
The primary utility of 2-propylzinc bromide lies in the Negishi Cross-Coupling .
The Challenge of Secondary Alkyl Zincs
Secondary alkyl nucleophiles are prone to isomerization (to the primary n-propyl form) via β-hydride elimination/re-insertion pathways. However, 2-propylzinc bromide is kinetically stable relative to its Grignard analog.
Crucial Reference: The Buchwald group demonstrated that using specialized biarylphosphine ligands (like CPhos ) allows for the coupling of isopropylzinc bromide with aryl halides with high selectivity for the branched (isopropyl) product over the linear (n-propyl) isomer (Han et al., J. Am. Chem. Soc. 2009).[7]
Diagram 2: Negishi Catalytic Cycle (Secondary Alkyl Zinc)
Caption: The catalytic cycle highlights Transmetallation as the convergence point for the organozinc reagent. Ligand choice (L) dictates selectivity.
Handling, Stability & Titration
Safety Profile
-
Pyrophoricity: While less reactive than organolithiums, organozinc reagents in THF can ignite on high surface area media (e.g., paper towels) and react vigorously with water.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8 °C. Long-term storage can lead to precipitation of salts; filtration under inert atmosphere may be required.
Titration Protocol (Self-Validating System)
Accurate stoichiometry is vital for Negishi couplings to prevent homocoupling of the electrophile. The Iodine Titration Method is the industry standard for organozincs.
Materials:
-
Iodine (I₂) - Sublimed
-
LiCl (saturated in THF) - Solubilizes the ZnI₂ byproduct
Step-by-Step Methodology:
-
Preparation: Weigh accurately ~250 mg of Iodine into a dry, Argon-flushed Schlenk flask.
-
Solvation: Dissolve I₂ in 2-3 mL of 0.5 M LiCl in dry THF. The solution will be dark brown.[8]
-
Titration: Add the organozinc solution dropwise via a tared syringe.
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Endpoint: The endpoint is a sharp transition from brown to colorless (or slightly yellowish if traces of impurities exist).
-
Calculation:
(Note: The factor of 2 accounts for the stoichiometry: RZnX + I₂ → RI + ZnXI)
Applications in Drug Discovery[13]
2-Propylzinc bromide is extensively used to modulate lipophilicity (LogP) in drug candidates.
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Case Study: Functionalization of Pyridines. Reaction of 2-chloropyridine with 2-propylzinc bromide (cat. Pd(OAc)₂, CPhos) yields 2-isopropylpyridine in >90% yield. This transformation is difficult with Grignard reagents due to nucleophilic attack on the pyridine nitrogen or ring opening.
-
Functional Group Tolerance: Unlike Grignards, this reagent tolerates:
-
Esters (-COOR)
-
Nitriles (-CN)
-
Nitro groups (-NO₂) (at low temps)
-
Ketones (depending on conditions)
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References
-
Knochel, P. et al. (2006). A Convenient Preparation of Polyfunctional Aryl-, Heteroaryl-, and Benzylic Zinc and Magnesium Reagents. Angewandte Chemie International Edition. [Link]
-
Han, C., Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link][7]
-
Krasovskiy, A., Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link] (Context on LiCl activation).
Sources
- 1. Isopropylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Supplier CAS No 77047-87-1 - BuyersGuideChem [buyersguidechem.com]
- 3. Isopropylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. CAS RN 77047-87-1 | Fisher Scientific [fishersci.com]
- 5. 2-プロピルブロモ亜鉛 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. 丙基溴化锌溶液 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
